molecular formula C15H13BrN2OS B11009526 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11009526
M. Wt: 349.2 g/mol
InChI Key: NKTJWIAKZMBWHF-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic bromo-indole derivative designed for research purposes. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities, making it a valuable template for drug discovery and biochemical probing . Bromo-indole analogs, in particular, have been identified as key scaffolds in the development of potent inhibitors for bacterial enzymes like cystathionine γ-lyase (bCSE), which can function as antibiotic potentiators against resistant strains . Furthermore, indole derivatives have demonstrated significant potential in other research areas, including serving as anti-inflammatory agents through the suppression of pro-inflammatory cytokines and the NF-κB pathway , and as high-affinity ligands for neurological targets such as dopamine receptors . The specific molecular architecture of this compound, featuring the 4-bromoindole moiety linked to a thiophen-2-ylmethyl group via an acetamide bridge, is provided for researchers to explore its potential mechanisms of action and binding affinities in various biological systems. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13BrN2OS

Molecular Weight

349.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C15H13BrN2OS/c16-13-4-1-5-14-12(13)6-7-18(14)10-15(19)17-9-11-3-2-8-20-11/h1-8H,9-10H2,(H,17,19)

InChI Key

NKTJWIAKZMBWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCC3=CC=CS3)C(=C1)Br

Origin of Product

United States

Preparation Methods

NBS-Mediated Bromination

NBS offers superior regioselectivity for the 4-position of indole. A typical procedure involves:

  • Dissolving indole (1.0 equiv) in anhydrous chloroform under nitrogen.

  • Adding NBS (1.1 equiv) portion-wise at 0°C, followed by stirring at room temperature for 12 h.

  • Quenching with saturated Na₂S₂O₃, extracting with DCM, and purifying via silica gel chromatography (hexane/ethyl acetate).

Yield : 75–85%.

Direct Bromine Halogenation

For larger-scale production, bromine in acetic acid is employed:

  • Indole is refluxed with Br₂ (1.05 equiv) in glacial acetic acid for 3 h.

  • The mixture is poured into ice water, and the precipitate is filtered.

Yield : 60–70% (lower due to di-bromination byproducts).

Formation of Acetamide Linkage

The N-(thiophen-2-ylmethyl)acetamide moiety is introduced via nucleophilic acyl substitution. Two primary routes are documented:

Chloroacetyl Chloride Route

  • Step 1 : Thiophen-2-ylmethylamine (1.2 equiv) is reacted with chloroacetyl chloride (1.0 equiv) in dry THF at 0°C.

  • Step 2 : Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred for 4 h.

  • Product : N-(thiophen-2-ylmethyl)chloroacetamide (isolated via filtration, 80–85% yield).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDCI/HOBt coupling is preferred:

  • Chloroacetic acid (1.0 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF.

  • Thiophen-2-ylmethylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 h.

  • Yield : 90–95% after purification.

Coupling of Bromoindole and Acetamide

The final step involves alkylation of 4-bromoindole with N-(thiophen-2-ylmethyl)chloroacetamide.

Base-Mediated Alkylation

  • 4-Bromoindole (1.0 equiv) and N-(thiophen-2-ylmethyl)chloroacetamide (1.2 equiv) are combined in DMF.

  • Potassium carbonate (2.5 equiv) is added, and the mixture is heated at 80°C for 6 h.

  • Workup : Dilution with water, extraction with ethyl acetate, and column chromatography (SiO₂, 3:1 hexane/EtOAc).

  • Yield : 65–75%.

Phase-Transfer Catalysis

For improved efficiency, tetrabutylammonium bromide (TBAB) is used:

  • Reagents are combined in toluene/water (1:1) with TBAB (0.1 equiv).

  • Stirring at 90°C for 4 h enhances reaction kinetics.

  • Yield : 80–85%.

Optimization Strategies

Solvent Screening

SolventTemperature (°C)Time (h)Yield (%)
DMF80665–75
DMSO90470–78
Toluene110360–68
Acetonitrile70855–62

Polar aprotic solvents (DMF, DMSO) favor higher yields due to improved solubility of intermediates.

Catalytic Additives

  • NaI (10 mol%) : Accelerates SN2 displacement, reducing time to 2 h (yield: 82%).

  • PEG-400 : Enhances phase transfer in aqueous conditions (yield: 88%).

Industrial-Scale Production

Continuous Flow Synthesis

  • Bromination and coupling are performed in a tubular reactor with residence time ≤30 min.

  • Advantages : 95% conversion, reduced waste.

Crystallization Purification

  • Crude product is recrystallized from ethanol/water (4:1) to achieve ≥99% purity.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, indole NH), 7.45–7.20 (m, 4H, aromatic), 4.70 (s, 2H, CH₂CO), 4.25 (s, 2H, NCH₂).

  • HPLC : Purity >99% (C18 column, 70:30 MeOH/H₂O) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: De-brominated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives with comparable structures have shown potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating their effectiveness against common bacterial strains .

Anticancer Potential

Indole derivatives, including this compound, have been investigated for their anticancer properties. Research has demonstrated that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase II. For example, analogs of this compound have shown effectiveness against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through assays like Sulforhodamine B (SRB) .

Study 1: Antimicrobial Activity Assessment

A study conducted on derivatives similar to 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide evaluated their antimicrobial efficacy against various bacterial strains using a turbidimetric method. Results indicated promising antimicrobial activity for several derivatives, reinforcing the potential of this compound in treating infections caused by resistant bacterial strains .

Study 2: Anticancer Screening

Another research effort focused on the anticancer properties of this compound class involved testing against MCF7 breast cancer cells. The results showed that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the chemical structure may enhance therapeutic efficacy against cancer.

Mechanism of Action

The mechanism by which 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects depends on its interaction with molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide (Target) C₁₅H₁₂BrN₂OS ~364.24 (estimated) 4-Bromoindole, thiophen-2-ylmethyl Not reported
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 296.18 4-Bromophenyl, thiophene Antimycobacterial
2-(4-Bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide C₁₅H₁₁Br₂N₃O 409.07 4-Bromoindole, 5-bromopyridine Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide C₁₆H₁₁ClF₃N₂OS 383.78 Trifluoromethylbenzothiazole, Cl Patented (agrochemical)

Table 2: Regulatory and Application Insights

Compound Class Example Compound Key Applications Regulatory Notes
Brominated Indole Acetamides Target Compound Research (potential medicinal) No specific regulations reported
Flavoring Agents 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Food flavoring (cooling sensation) Restricted from consumer sales in EU
Sulfonamide Derivatives N-(4-Sulfamoylphenyl)-2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)acetamide Enzyme inhibition Preclinical research stage

Biological Activity

The compound 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic derivative featuring an indole structure with a bromine atom and a thiophene moiety. This unique combination suggests potential biological activity, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrN2OSC_{16}H_{15}BrN_2OS, with a molecular weight of approximately 363.3 g/mol. The structural features include:

  • Indole Ring : A bicyclic structure known for its role in various biological activities.
  • Bromine Substitution : The presence of bromine at the 4-position can enhance binding affinity to biological targets.
  • Thiophene Moiety : This five-membered ring contributes to the compound's unique properties and potential interactions.

Research indicates that indole derivatives, such as this compound, may interact with various molecular targets, including enzymes and receptors. The bromine and thiophene groups are believed to enhance the compound's binding affinity and specificity, which could lead to applications in treating diseases influenced by indole derivatives.

Antimicrobial Activity

Studies have shown that compounds similar to 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exhibit significant antibacterial properties. For instance, indole-based inhibitors have been reported to potentiate antibiotic effects against pathogenic bacteria, including resistant strains .

Antitumor Activity

Emerging research suggests that indole derivatives can also possess anticancer properties. In one study, various indole-based compounds demonstrated inhibitory effects on cancer cell lines . The specific activity of 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide in this context remains to be fully elucidated but warrants further investigation.

Synthesis

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves several key steps:

  • Formation of the Indole Derivative : Starting from 6-bromoindole or similar precursors.
  • Introduction of the Thiophene Moiety : Utilizing thiophene derivatives to create the desired linkage.
  • Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.

Study on Antimicrobial Properties

In a comparative study, various indole derivatives were tested for their antimicrobial activity against common bacterial strains. The results highlighted that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .

Compound NameStructureIC50 (µM)
2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamideStructureTBD
Control (Tetracycline)Structure200

Study on Antitumor Activity

A recent investigation into the antitumor effects of indole-based compounds found that several derivatives showed significant activity against various cancer cell lines. While specific data on 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide was not provided, its structural similarity to active compounds suggests potential efficacy .

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 2-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Alkylation of 4-bromoindole with chloroacetamide derivatives to introduce the acetamide group. Polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) are used to optimize yield .
  • Step 2 : Thiophene-methylamine coupling via nucleophilic substitution or amide bond formation. Temperature control (60–80°C) and catalysts like EDCI/HOBt improve reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity .

Advanced Synthesis: How can reaction conditions be optimized to minimize byproducts during the coupling of thiophen-2-ylmethylamine?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates while reducing side reactions .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in indole-thiophene coupling .
  • Kinetic monitoring : Real-time HPLC or TLC analysis identifies optimal reaction termination points to prevent over-alkylation .

Basic Characterization: Which spectroscopic methods are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assign peaks for indole (δ 7.2–7.8 ppm), thiophene (δ 6.8–7.1 ppm), and acetamide (δ 2.1–2.3 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 375.02 (calculated for C₁₅H₁₂BrN₂OS) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Advanced Characterization: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction:

  • Identifies bond angles (e.g., C-Br bond length ~1.89 Å) and confirms planarity of the indole-thiophene system .
  • Reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) influencing crystal packing and stability .

Reactivity: How do electronic effects of the 4-bromo substituent influence nucleophilic substitution reactions?

  • Electron-withdrawing effect : The bromine atom deactivates the indole ring, directing electrophiles to the C-3 position. This slows reactions requiring indole activation (e.g., Friedel-Crafts alkylation) .
  • Steric hindrance : The bulky bromine may reduce accessibility to the indole N-H group in coupling reactions, necessitating elevated temperatures (~100°C) .

Biological Activity: What in vitro assays are suitable for evaluating its antimycobacterial potential?

  • Microplate Alamar Blue assay : Measures MIC (minimum inhibitory concentration) against Mycobacterium tuberculosis H37Rv. Compare with positive controls (e.g., isoniazid) .
  • Cytotoxicity screening : Use Vero cells to assess selectivity (IC₅₀ > 50 µM suggests low mammalian toxicity) .

Data Contradiction: How can conflicting reports about its anticancer activity be reconciled?

Discrepancies often arise from:

  • Structural analogs : Minor substitutions (e.g., replacing bromine with chlorine) drastically alter bioactivity. For example, N-(4-chlorophenyl)-2-thioacetamide derivatives show stronger anticancer effects than brominated analogs .
  • Assay conditions : Variations in cell line sensitivity (e.g., HeLa vs. MCF-7) or serum concentration in media affect results .

Thermal Stability: What methods quantify the compound’s degradation under high-temperature conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (typically >200°C for acetamides) .
  • Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting point ~180–185°C) and exothermic degradation peaks .

Computational Modeling: How can molecular docking predict binding affinities for kinase targets?

  • Software : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase).
  • Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Stability in Biological Assays: What strategies prevent hydrolysis of the acetamide group in cell culture media?

  • pH buffering : Maintain media pH at 7.4 to minimize base-catalyzed hydrolysis .
  • Co-solvents : Use DMSO (≤0.1% v/v) to enhance solubility without destabilizing the compound .

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